molecular formula C14H14ClN3 B14942563 1H-Pyrrole-3-carbonitrile, 2-amino-1-[(4-chlorophenyl)methyl]-4,5-dimethyl-

1H-Pyrrole-3-carbonitrile, 2-amino-1-[(4-chlorophenyl)methyl]-4,5-dimethyl-

Cat. No.: B14942563
M. Wt: 259.73 g/mol
InChI Key: OUMXANFMFANTQF-UHFFFAOYSA-N
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Description

2-Amino-1-(4-chlorobenzyl)-4,5-dimethyl-1H-pyrrol-3-yl cyanide is an organic compound with a complex structure that includes a pyrrole ring substituted with amino, chlorobenzyl, dimethyl, and cyanide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-chlorobenzyl)-4,5-dimethyl-1H-pyrrol-3-yl cyanide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the amino, chlorobenzyl, and cyanide groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-chlorobenzyl)-4,5-dimethyl-1H-pyrrol-3-yl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the cyanide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-1-(4-chlorobenzyl)-4,5-dimethyl-1H-pyrrol-3-yl cyanide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 2-amino-1-(4-chlorobenzyl)-4,5-dimethyl-1H-pyrrol-3-yl cyanide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical processes. Detailed studies are required to elucidate the exact mechanisms and identify the key interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-chlorobenzyl)-4,5-dimethyl-1H-pyrrole-3-carboxamide
  • 2-Amino-1-(4-chlorobenzyl)-4,5-dimethyl-1H-pyrrole-3-carboxylic acid
  • 2-Amino-1-(4-chlorobenzyl)-4,5-dimethyl-1H-pyrrole-3-methanol

Uniqueness

Compared to similar compounds, 2-amino-1-(4-chlorobenzyl)-4,5-dimethyl-1H-pyrrol-3-yl cyanide is unique due to the presence of the cyanide group, which can significantly influence its reactivity and potential applications. The combination of functional groups in this compound provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.

Properties

Molecular Formula

C14H14ClN3

Molecular Weight

259.73 g/mol

IUPAC Name

2-amino-1-[(4-chlorophenyl)methyl]-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C14H14ClN3/c1-9-10(2)18(14(17)13(9)7-16)8-11-3-5-12(15)6-4-11/h3-6H,8,17H2,1-2H3

InChI Key

OUMXANFMFANTQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)CC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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